molecular formula C11H10N6O2 B14362301 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione CAS No. 91070-41-6

1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione

Cat. No.: B14362301
CAS No.: 91070-41-6
M. Wt: 258.24 g/mol
InChI Key: JGLOJJYMVADKDE-UHFFFAOYSA-N
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Description

1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione is a complex organic compound that integrates a purine derivative with a pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the purine derivative, followed by its coupling with the pyrrole moiety. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and batch processing. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methyl-L-valinate hydrochloride

Uniqueness: 1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione stands out due to its unique combination of purine and pyrrole structures, which may confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

91070-41-6

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

IUPAC Name

1-[2-(6-aminopurin-9-yl)ethyl]pyrrole-2,5-dione

InChI

InChI=1S/C11H10N6O2/c12-10-9-11(14-5-13-10)16(6-15-9)3-4-17-7(18)1-2-8(17)19/h1-2,5-6H,3-4H2,(H2,12,13,14)

InChI Key

JGLOJJYMVADKDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCN2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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